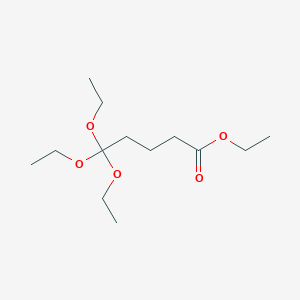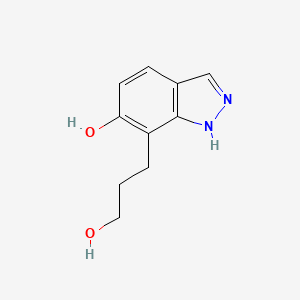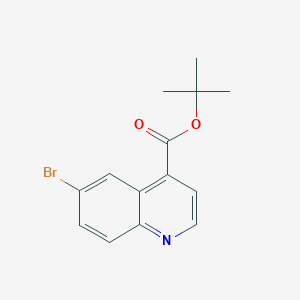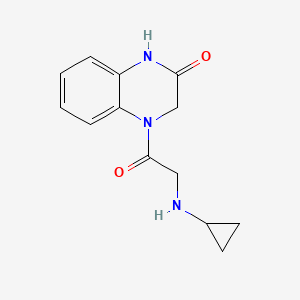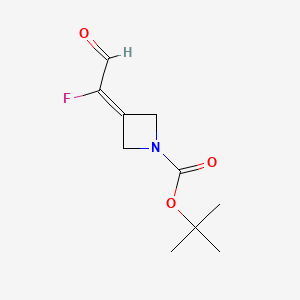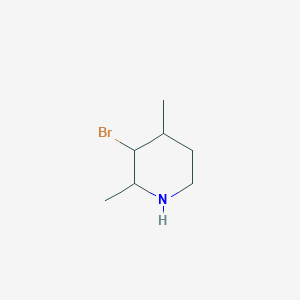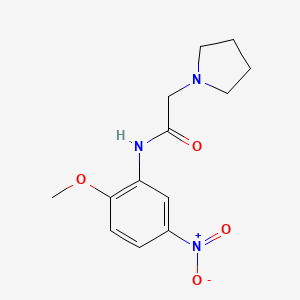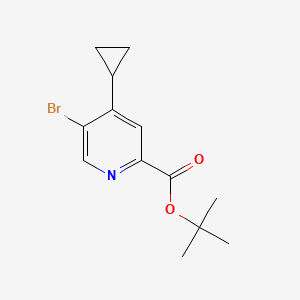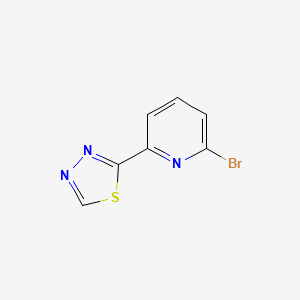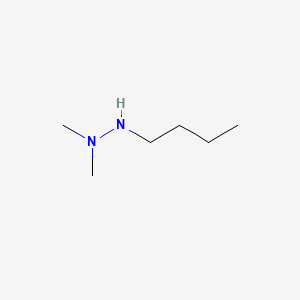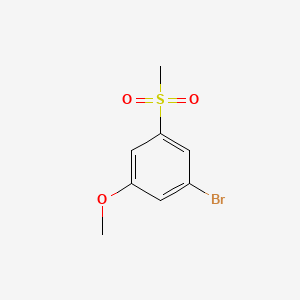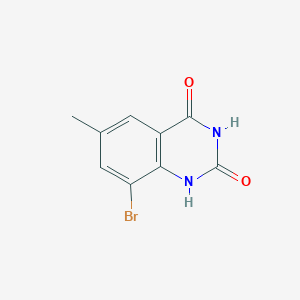
8-Bromo-6-methyl-2,4(1H,3H)-quinazolinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromo-6-methyl-2,4(1H,3H)-quinazolinedione is a quinazoline derivative. Quinazoline compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-6-methyl-2,4(1H,3H)-quinazolinedione typically involves the bromination of 6-methyl-2,4(1H,3H)-quinazolinedione. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The choice of solvent, temperature, and reaction time are optimized for scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinazoline N-oxides.
Reduction: Reduction reactions may convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products depend on the type of reaction. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce various substituted quinazolines.
科学的研究の応用
8-Bromo-6-methyl-2,4(1H,3H)-quinazolinedione may have applications in:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Used in the development of new materials or as intermediates in chemical synthesis.
作用機序
The mechanism of action for quinazoline derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The exact mechanism for 8-Bromo-6-methyl-2,4(1H,3H)-quinazolinedione would depend on its specific biological activity, which might include inhibition of certain enzymes or modulation of receptor activity.
類似化合物との比較
Similar Compounds
6-Methyl-2,4(1H,3H)-quinazolinedione: Lacks the bromine atom, potentially altering its reactivity and biological activity.
8-Chloro-6-methyl-2,4(1H,3H)-quinazolinedione: Similar structure with chlorine instead of bromine, which may affect its chemical properties and applications.
Uniqueness
The presence of the bromine atom in 8-Bromo-6-methyl-2,4(1H,3H)-quinazolinedione can significantly influence its reactivity and interaction with biological targets, making it unique compared to its non-brominated or differently halogenated counterparts.
特性
分子式 |
C9H7BrN2O2 |
|---|---|
分子量 |
255.07 g/mol |
IUPAC名 |
8-bromo-6-methyl-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C9H7BrN2O2/c1-4-2-5-7(6(10)3-4)11-9(14)12-8(5)13/h2-3H,1H3,(H2,11,12,13,14) |
InChIキー |
BPULPJGVMIEAGA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C(=C1)Br)NC(=O)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


